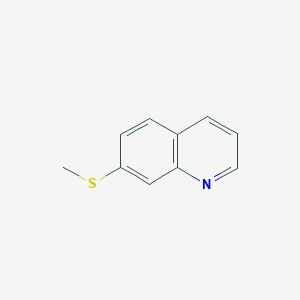
Z-Arg-OH.HBr
描述
准备方法
Synthetic Routes and Reaction Conditions
Z-Arg-OH.HBr can be synthesized through the protection of the amino group of L-arginine with a carbobenzyloxy (Cbz) group, followed by the formation of the hydrobromide salt. The general steps include:
Protection of the amino group: L-arginine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form N-Cbz-L-arginine.
Formation of the hydrobromide salt: The protected arginine is then treated with hydrobromic acid (HBr) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of L-arginine using benzyl chloroformate.
- Conversion to the hydrobromide salt using hydrobromic acid under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Z-Arg-OH.HBr undergoes various chemical reactions, including:
Substitution reactions: The hydrobromide group can be substituted with other nucleophiles.
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield free L-arginine.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled temperatures.
Major Products
Substitution reactions: Yield various substituted arginine derivatives.
Hydrolysis: Produces free L-arginine and benzyl alcohol.
科学研究应用
Z-Arg-OH.HBr is widely used in scientific research, including:
Peptide synthesis: As a protected arginine derivative, it is used in the synthesis of peptides and proteins.
Biochemical research: Used to study enzyme-substrate interactions and protein folding.
Medical research: Investigated for its potential therapeutic applications in treating diseases related to arginine metabolism
作用机制
The mechanism of action of Z-Arg-OH.HBr involves its role as a protected arginine derivative. The carbobenzyloxy group protects the amino group of arginine, allowing selective reactions at other functional groups. Upon deprotection, the free arginine can participate in various biochemical pathways, including nitric oxide synthesis and protein synthesis .
相似化合物的比较
Similar Compounds
N-Cbz-L-lysine: Another protected amino acid used in peptide synthesis.
N-Cbz-L-ornithine: Similar to Z-Arg-OH.HBr but with a different side chain.
Uniqueness
This compound is unique due to its specific protection of the guanidino group of arginine, which is crucial for its role in peptide synthesis and biochemical research. Its stability and reactivity make it a valuable compound in various scientific applications .
属性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJZYZTTBHEDE-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B3152305.png)
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)
![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)









![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)
